GRGES, G-R-G-E-S Trifluoroacetate
Overview
Description
Its unique properties make it valuable in pharmaceuticals, material science, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GRGES Trifluoroacetate typically involves the interaction of specific precursors in an aqueous solution. For example, the preparation of similar trifluoroacetate compounds often involves direct interaction of the corresponding precursors, followed by purification steps .
Industrial Production Methods
Industrial production methods for trifluoroacetate compounds generally include electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
GRGES Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
GRGES Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Helps in studying cell adhesion, migration, and signal transduction processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of GRGES Trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, influencing signal transduction pathways and cellular responses . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Acid (TFA): A widely used reagent in organic synthesis with strong acidity and low boiling point.
Trifluoroacetate Salts: Commonly used in biological assays and drug formulations.
Uniqueness
GRGES Trifluoroacetate is unique due to its specific sequence and properties, making it particularly useful in studying peptide-receptor interactions and signal transduction pathways . Its versatility and effectiveness in various applications set it apart from other trifluoroacetate compounds.
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O9.C2HF3O2/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35;3-2(4,5)1(6)7/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22);(H,6,7)/t9-,10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYIGHUMXRTPF-AELSBENASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33F3N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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